1. Patent-Conserved Scaffold: 8-Piperidinyl Core Across Multiple A3 Antagonists with Nanomolar Potency
Derivatives of the 8-piperidinyl triazolopyrazine scaffold exhibit potent adenosine A3 receptor antagonism across multiple exemplified compounds in US 10196396. Compound 3 (BDBM333208) shows an IC50 of 55 nM, Compound 34 (BDBM333239) an IC50 of 55 nM, and Compound 16 (BDBM333221) an IC50 of 10 nM, all measured in HEK-293 cell membrane homogenates expressing human A3 receptors [1]. The 3-piperidinyl regioisomer (CAS 954222-56-1) does not appear in any active compound series in this patent, and no analogous A3 antagonist data exist for it in public databases .
| Evidence Dimension | Number of active A3 antagonist derivatives (US 10196396) and their potency range |
|---|---|
| Target Compound Data | 3 compounds with IC50 10–55 nM (BDBM333221: 10 nM; BDBM333208: 55 nM; BDBM333239: 55 nM) |
| Comparator Or Baseline | 3-piperidinyl regioisomer (CAS 954222-56-1): 0 active derivatives in US 10196396; no A3 IC50 data reported in BindingDB or PubMed |
| Quantified Difference | Target: 3 active derivatives (IC50 10–55 nM); Comparator: 0 derivatives with reported A3 activity |
| Conditions | HEK-293 cell membrane homogenates expressing human A3 adenosine receptor; radioligand binding assay (120 min incubation at 22°C) |
Why This Matters
This scaffold is the only validated entry point to a documented series of nanomolar A3 antagonists; procurement of the 3-regioisomer provides no known path to comparable active compounds.
- [1] BindingDB entries for US 10196396: BDBM333208 (Compound 3, IC50 55 nM), BDBM333239 (Compound 34, IC50 55 nM), BDBM333221 (Compound 16, IC50 10 nM). Assay: HEK-293 cell membrane homogenates, human A3 adenosine receptor, 120 min at 22°C. Retrieved from https://www.bindingdb.org View Source
